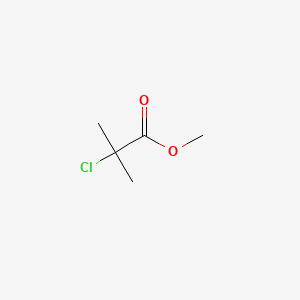
1-Piperazineetanol, 4-fenil-
Descripción general
Descripción
“1-Piperazineethanol, 4-phenyl-” is a chemical compound with the formula C6H14N2O . It is also known by other names such as (2-Hydroxyethyl)piperazine, Ethanol, 2- (1-piperazinyl)-, Hydroxyethylpiperazine, and others .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-Piperazineethanol, 4-phenyl-” can be represented by the InChI string: InChI=1S/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2 . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
A series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Piperazineethanol, 4-phenyl-” include a molecular weight of 130.1882 . Other properties such as enthalpy of combustion, liquid phase heat capacity, enthalpy of formation, and enthalpy of vaporization can be found in the NIST Chemistry WebBook .Aplicaciones Científicas De Investigación
Síntesis de Inhibidores de Kinasa
El compuesto se utiliza en la síntesis de inhibidores de kinasa, que son cruciales en las terapias contra el cáncer dirigidas. Su anillo de piperazina actúa como un andamiaje para desarrollar compuestos que pueden inhibir selectivamente quinasas específicas involucradas en la regulación del crecimiento y supervivencia celular .
Desarrollo de Moduladores de Receptores
Los investigadores emplean "1-Piperazineetanol, 4-fenil-" en el desarrollo de moduladores de receptores. Estos moduladores pueden imitar o bloquear la acción de los neurotransmisores u hormonas, lo que los hace valiosos en el tratamiento de una variedad de trastornos neurológicos y endocrinos .
Intermediario Sintético para Fármacos Antipsicóticos
Este compuesto sirve como intermediario sintético en la producción de fármacos antipsicóticos. La porción de piperazina es una característica común en la estructura química de muchos agentes antipsicóticos, contribuyendo a su actividad farmacológica .
Estudios de Reactividad Química
"1-Piperazineetanol, 4-fenil-" se estudia por su reactividad química, que es esencial para la síntesis de moléculas complejas. Su perfil de reactividad ayuda a comprender los mecanismos de las reacciones de sustitución nucleofílica que son fundamentales en la síntesis orgánica .
Optimización de las Propiedades Farmacocinéticas
El compuesto se investiga por su impacto en las propiedades farmacocinéticas de los candidatos a fármacos. Su presencia en una molécula puede afectar los perfiles de absorción, distribución, metabolismo y excreción (ADME), que son críticos para la eficacia y seguridad del fármaco .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-Piperazineethanol, 4-phenyl- is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. This compound acts as an inhibitor of AChE, affecting the cholinergic neurotransmission .
Mode of Action
1-Piperazineethanol, 4-phenyl- interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. The increased acetylcholine levels enhance cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE by 1-Piperazineethanol, 4-phenyl- affects the cholinergic neurotransmission pathway. This pathway is involved in various physiological processes, including muscle contraction, heart rate regulation, learning, and memory. By inhibiting AChE, this compound enhances the cholinergic neurotransmission, potentially affecting these physiological processes .
Result of Action
The inhibition of AChE by 1-Piperazineethanol, 4-phenyl- leads to an increase in acetylcholine levels at the synapse. This increase enhances cholinergic neurotransmission, which can affect various physiological processes, including muscle contraction, heart rate regulation, learning, and memory .
Propiedades
IUPAC Name |
2-(4-phenylpiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-11-10-13-6-8-14(9-7-13)12-4-2-1-3-5-12/h1-5,15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMIXYICYSFTRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957633 | |
| Record name | 2-(4-Phenylpiperazin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36245-26-8 | |
| Record name | 4-Phenyl-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36245-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazineethanol, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036245268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC86990 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Phenylpiperazin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-phenylpiperazin-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)

